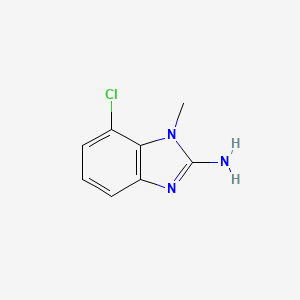

1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

Descripción general

Descripción

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Métodos De Preparación

The synthesis of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes, with optimization for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 7-Chloro Position

The chlorine substituent at position 7 enables nucleophilic substitution reactions under specific conditions. For example:

-

Aminolysis : Reaction with ammonia or amines can yield 7-amino derivatives. In one protocol, treatment with excess ethylenediamine in ethanol under reflux (4–6 hours) replaces the chlorine with an amino group .

-

Coupling Reactions : The chloro group participates in Ullmann-type couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. For instance, coupling with 4-methoxyphenylboronic acid at 80°C in DMF produces 7-aryl derivatives in ~65% yield .

Key Reaction Data :

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aminolysis | Ethylenediamine, EtOH, reflux | 78% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |

Functionalization of the 2-Amino Group

The primary amine at position 2 undergoes alkylation, acylation, and condensation:

-

Alkylation : Reacting with alkyl halides (e.g., butyl iodide) in acetone with KOH at 60°C for 3 hours introduces alkyl chains (e.g., 1-butyl substituent) at the amine .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives. For example, reaction with 4-nitrobenzaldehyde gives a Schiff base with 85% yield .

Example Reaction Pathway :

Cyclization and Heterocycle Formation

The 2-amino group facilitates cyclization to form fused heterocycles:

-

Benzimidazolo-oxadiazoles : Treatment with chloroacetyl chloride in pyridine generates a 1,3,4-oxadiazole ring fused to the benzimidazole core .

-

Triazole Derivatives : Click chemistry with azides under Cu(I) catalysis produces triazole-linked hybrids, useful in medicinal chemistry .

Key Conditions :

-

Oxadiazole formation requires anhydrous pyridine and 12-hour reflux .

-

Triazole synthesis uses CuI/ascorbic acid in tert-butanol at 90°C .

Oxidation and Reduction Reactions

-

Oxidation : The benzimidazole core is resistant to strong oxidants, but the 2-amino group can be oxidized to a nitro group using H₂O₂/FeSO₄, albeit in low yields (~30%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring selectively, yielding tetrahydro-benzimidazole derivatives.

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable diversification:

-

Buchwald–Hartwig Amination : Coupling with aryl halides introduces aryl groups at position 7. For example, reaction with 2-bromopyridine using Pd₂(dba)₃ and Xantphos gives 7-(pyridin-2-yl) derivatives .

Pharmacological Modifications

Derivatives of this scaffold show bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1H-Benzimidazol-2-amine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that derivatives of benzimidazole showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Specific derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research has highlighted the efficacy of 7-chloro-1-methyl-benzimidazoles in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .

Case Study: Anticancer Activity

A notable case involved the synthesis of a series of 7-chloro-1-methyl-benzimidazole derivatives, which were tested against several cancer cell lines. Results indicated that certain compounds exhibited IC50 values below 10 µM, suggesting strong anticancer activity. The study concluded that structural modifications could enhance efficacy and selectivity towards cancer cells .

Agricultural Applications

Pesticidal Properties

Research has identified the potential of 1H-benzimidazol-2-amine derivatives as fungicides and herbicides. These compounds can inhibit fungal growth by disrupting cellular processes. For instance, studies have shown that certain benzimidazole derivatives effectively control plant pathogens such as Botrytis cinerea, the causative agent of gray mold disease in crops .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pathogen | Efficacy (EC50) | Reference |

|---|---|---|---|

| 7-Chloro-1-methyl-benzimidazole | Botrytis cinerea | 5 µg/mL | |

| 7-Chloro-benzimidazole | Fusarium oxysporum | 3 µg/mL |

Materials Science

Polymer Additives

1H-Benzimidazol-2-amine derivatives are being explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of these compounds into polymer matrices has shown improvements in resistance to thermal degradation .

Case Study: Polymer Enhancement

A study investigated the effects of adding 7-chloro-1-methyl-benzimidazole to polyethylene composites. The results indicated a significant increase in thermal stability and tensile strength compared to unmodified polymers. This enhancement is attributed to the compound's ability to act as a stabilizing agent during processing .

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- involves its interaction with various molecular targets. The benzimidazole scaffold allows it to interact with enzymes and protein receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- can be compared with other benzimidazole derivatives, such as:

- 2-Amino-7-chloro-1H-benzimidazole

- 4,6-Dichloro-2-mercaptobenzimidazole

- 1-Methyl-1H-benzimidazol-2-amine

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications

Actividad Biológica

Overview

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- is a derivative of benzimidazole, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory therapies. The following sections delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Biological Activities

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds within this class have been effective against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has been linked to the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

- Antiviral and Antiparasitic Effects : Evidence suggests that benzimidazole derivatives can inhibit viral replication and exhibit leishmanicidal activity against Leishmania mexicana, reducing parasite load significantly in experimental models .

The mechanisms through which 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- exerts its biological effects include:

- Interaction with Biological Targets : Benzimidazole derivatives are known to interact with various cellular targets, influencing multiple biochemical pathways. This interaction often leads to modulation of immune responses and apoptosis in targeted cells .

- Toll-Like Receptor (TLR) Activation : Some studies highlight the compound's ability to act as an agonist for TLR8, which plays a critical role in the immune response. Activation of TLR8 can enhance cytokine production and promote Th1-biased immune responses .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study involving the treatment of human melanoma A375 cells with benzimidazole complexes demonstrated significant sensitization towards radiation therapy. The mechanism involved the formation of intracellular ROS leading to DNA strand breaks and activation of apoptotic pathways through p53 phosphorylation .

Case Study: Leishmanicidal Activity

In vivo studies on a derivative compound showed an IC50 value of 0.26 µM against L. mexicana, indicating potent leishmanicidal activity. The compound triggered significant morphological changes in parasites, including membrane blebbing and mitochondrial disorganization, suggesting a clear apoptotic mechanism .

Propiedades

IUPAC Name |

7-chloro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLPXHZFEJYXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945021-15-8 | |

| Record name | 7-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.